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Compound of Interest

5-Fluoro-2-methoxypyridine-3-
Compound Name: S
boronic acid

Cat. No.: B1387966

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug
candidates has become an indispensable tool for optimizing molecular properties.[1][2]
Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to
form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability,
lipophilicity, and binding affinity for its biological target.[1][3] When combined with the pyridine
scaffold, a privileged structure ubiquitous in pharmaceuticals, the resulting fluorinated pyridines
are highly sought-after building blocks.[4]

5-Fluoro-2-methoxypyridine-3-boronic acid is an organoboron compound that perfectly
embodies this design philosophy. It merges three critical pharmacophoric elements:

A Pyridine Core: An electron-deficient aromatic ring frequently involved in crucial drug-
receptor interactions.

e A Fluorine Substituent: Enhances metabolic stability and can modulate the basicity of the
pyridine nitrogen, influencing pharmacokinetic profiles.[2][5]

o A Methoxy Group: A potential hydrogen bond acceptor that can fine-tune electronic
properties and solubility.[5]

o A Boronic Acid Group: A versatile functional handle, primarily enabling carbon-carbon bond
formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura coupling.[6]
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This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxypyridine-3-
boronic acid, its structural analogs, and its application as a key intermediate in the synthesis
of complex molecules for drug discovery and materials science.

Core Compound Profile: 5-Fluoro-2-
methoxypyridine-3-boronic acid

This reagent is a cornerstone for introducing the 5-fluoro-2-methoxypyridin-3-yl moiety into
target molecules. Its utility is rooted in its specific structural and chemical properties.

Physicochemical and Identification Data

Accurate identification is critical for reproducibility in research and development. The key
identifiers and properties of the title compound are summarized below.

Property Value Reference
Molecular Formula CeH7BFNO3 [5]
Average Mass 170.936 Da [5]
Monoisotopic Mass 171.050302 Da [5]
CAS Registry Number 957120-32-0 [5]
Appearance White to off-white crystalline 7]
powder
Storage Conditions Storeat2-8°C [7]

A more stable, alternative form often used in synthesis is its pinacol ester, 5-Fluoro-2-
methoxypyridine-3-boronic acid pinacol ester (CAS: 1083168-95-9), which offers improved
stability and solubility in organic solvents.[5]

Synthesis and Mechanistic Considerations

The synthesis of aryl and heteroaryl boronic acids typically involves the borylation of an
organometallic intermediate. A common and effective method is the lithium-halogen exchange
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of a corresponding halo-pyridine precursor at low temperatures, followed by quenching with a
borate ester.

General Synthetic Workflow

The logical pathway for synthesizing pyridyl boronic acids like 5-fluoro-2-methoxypyridine-3-
boronic acid is outlined below. This process relies on precise control of temperature and
atmospheric conditions to manage the reactive organolithium intermediate.
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Caption: General workflow for the synthesis of pyridyl boronic acids.

Expert Insights: Causality Behind Experimental Choices
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e Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic, and the
resulting pyridyl lithium species is unstable at higher temperatures. Maintaining a cryogenic
temperature is critical to prevent decomposition and side reactions, such as reaction with the
solvent (THF).[8]

o Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and
will be instantly quenched by protic sources, including water. All glassware must be oven-
dried, and solvents must be anhydrous to ensure the reaction proceeds.

» Choice of Borate Ester: Triisopropyl borate is frequently used due to its reactivity and the fact
that the resulting isopropanol and lithium salts are easily removed during the aqueous
workup.[8][9]

 Inert Atmosphere: The organolithium intermediate is sensitive to oxygen and carbon dioxide
in the air. A nitrogen or argon atmosphere is mandatory to prevent oxidative degradation and
unwanted side reactions.

Key Reactions and Applications: The Suzuki-
Miyaura Cross-Coupling

The primary application of 5-Fluoro-2-methoxypyridine-3-boronic acid is as a coupling
partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most
powerful and widely used methods for constructing C(sp?)—C(sp?) bonds, forming the biaryl and
heteroaryl backbones of countless pharmaceutical agents.[6][10]

Generalized Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for Optimal Coupling

While the Suzuki reaction is robust, its success with heteroaromatic partners, particularly
pyridines, can be challenging.[11][12] The Lewis basicity of the pyridine nitrogen can
sometimes inhibit the palladium catalyst.[11] However, the electronic modifications in the title
compound (fluoro and methoxy groups) often lead to efficient coupling.

Key Parameters for Optimization:
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o Palladium Catalyst: Catalysts with bulky, electron-rich phosphine ligands are often effective.
Common choices include Pd(PPhs)s and Pd(dppf)Clz.

e Base: An aqueous solution of a mild base like K2COs, Na2COs, or Cs2COs is required to
activate the boronic acid for the transmetalation step.

e Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water
is typically used to dissolve both the organic and inorganic reagents.[8]

Structural Analogs and Derivatives in Medicinal
Chemistry

The 5-fluoro-2-methoxypyridine core is a versatile scaffold. By modifying the substituents or
their positions, researchers can create a library of analogs to probe structure-activity
relationships (SAR).

Table of Representative Analogs

Compound Name CAS Number Key Structural Difference
(5-Fluoro-6-methoxypyridin-3- Positional isomer; methoxy
, , 856250-60-7
yl)boronic acid group at C6.[7][13]
2-Fluoro-5-methylpyridine-3- N/A Methyl group instead of
boronic acid methoxy at C2.[14]
2-Fluoro-3-methoxypyridine-5- Positional isomer; boronic acid
1451392-07-6
boronic acid at C5.[15]
5-Fluoro-2- Phenyl core instead of
, , 179897-94-0 o
methoxyphenylboronic acid pyridine.[16]

These analogs serve as crucial tools for medicinal chemists. For example, moving the methoxy
group from position 2 to 6 significantly alters the electronic and steric profile of the molecule,
which can lead to different binding interactions with a target protein.[7] Similarly, replacing the
methoxy group with a methyl group removes a hydrogen bond acceptor and increases
lipophilicity.
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Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always first
consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of 2-Fluoropyridine-3-boronic acid
(Representative)

This procedure for a closely related analog illustrates the key steps and precautions necessary
for this class of synthesis.[8]

Materials:

e 3-Bromo-2-fluoropyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

1 M Hydrochloric acid (HCI)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

e Under an inert atmosphere (N2 or Ar), dissolve 3-bromo-2-fluoropyridine (1.0 eq) in
anhydrous THF.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not rise above
-70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
Stir the reaction at -78 °C for an additional 2 hours.

Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir
overnight.

Quench the reaction by carefully adding 1 M HCI. Stir vigorously for 30 minutes.

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with
ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSOua, filter, and concentrate under reduced
pressure.

Purify the crude solid by recrystallization or column chromatography to yield the final
product.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for coupling 5-fluoro-2-methoxypyridine-3-boronic

acid with an aryl bromide.

Materials:

5-Fluoro-2-methoxypyridine-3-boronic acid (1.2 eq)
Aryl bromide (1.0 eq)

Pd(dppf)Clz (3-5 mol%)

Potassium carbonate (K2COs) (2.0 eq)

1,4-Dioxane
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o Water
Procedure:

 In areaction vessel, combine the aryl bromide, 5-fluoro-2-methoxypyridine-3-boronic
acid, Pd(dppf)Clz, and K2CO:s.

o Evacuate and backfill the vessel with an inert gas (N2 or Ar) three times.
e Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

e Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-
MS).

e Cool the reaction to room temperature and dilute with ethyl acetate.
e Wash the organic mixture with water and then with brine.

e Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

 Purify the crude product via column chromatography.

Conclusion

5-Fluoro-2-methoxypyridine-3-boronic acid stands out as a highly valuable and strategically
designed building block for modern organic synthesis and drug discovery. The convergence of
a fluorinated pyridine core with the synthetic flexibility of a boronic acid functional group
provides chemists with a powerful tool to construct novel molecular architectures. Its successful
application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of
complex bi-heteroaryl compounds, which are often the central scaffolds of innovative
therapeutic agents. A thorough understanding of its synthesis, reactivity, and the properties of
its structural analogs is essential for researchers aiming to leverage its full potential in the
development of next-generation pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structural-analogs-and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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